Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride
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Overview
Description
“Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride” is a versatile chemical compound used in scientific research. It has a molecular weight of 179.65 and is typically found in a white to yellow solid form . Its unique structure allows for diverse applications, making it an indispensable tool in various fields.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H14ClNO2 . The InChI code for this compound is 1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+; .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 179.65 . The compound should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride has been a subject of interest in chemical synthesis and reactivity studies. Niwayama and Houk (1992) explored its role in the thermolysis of methyl 3-formylcyclobutene-3-carboxylate, which confirmed theoretical predictions about electrocyclic reactions in cyclobutenes (Niwayama & Houk, 1992). Additionally, a study by Xiao et al. (2014) on Pd(II)-catalyzed enantioselective C(sp3)–H activation in cyclobutanecarboxylic acid derivatives, which includes this compound, demonstrated its potential in creating chiral cyclobutanecarboxylates with quaternary stereocenters (Xiao et al., 2014).
Synthesis of New Compounds
Research has also focused on synthesizing new compounds using this compound. Rodrigalvarez et al. (2022) reported on the palladium-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes with aryl boronic acids, showcasing its role in forming functionalized aminomethyl-strained cycloalkanes (Rodrigalvarez et al., 2022).
Biochemical Studies
In biochemical studies, the compound has been used as a rigid analogue of gamma-aminobutyric acid (GABA) for binding assays in neuroscience research. O'Donnell, Johnson, and Azzaro (1980) synthesized the compound to evaluate its GABA receptor binding activity in rat brain tissue (O'Donnell, Johnson, & Azzaro, 1980).
Material Science and Photocatalysis
The compound has also found applications in material science and photocatalysis. For instance, Yamashita, Nishikawa, and Kawamoto (2019) investigated its use in continuous photo flow chemistry for the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative, which is significant for the preparation of various biologically active compounds (Yamashita, Nishikawa, & Kawamoto, 2019).
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMSHLXCSNVHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1630907-39-9 |
Source
|
Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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